molecular formula C17H16ClN5O B2916605 5-amino-1-(2-chlorobenzyl)-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899981-44-3

5-amino-1-(2-chlorobenzyl)-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2916605
CAS No.: 899981-44-3
M. Wt: 341.8
InChI Key: RAGCABAPYURIHO-UHFFFAOYSA-N
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Description

5-Amino-1-(2-chlorobenzyl)-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted with a 2-chlorobenzyl group at position 1, an amino group at position 5, and an N-(m-tolyl) carboxamide at position 2.

Properties

IUPAC Name

5-amino-1-[(2-chlorophenyl)methyl]-N-(3-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O/c1-11-5-4-7-13(9-11)20-17(24)15-16(19)23(22-21-15)10-12-6-2-3-8-14(12)18/h2-9H,10,19H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGCABAPYURIHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-amino-1-(2-chlorobenzyl)-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide” typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.

    Introduction of the Amino Group: This step may involve the reduction of a nitro group or the substitution of a halogen with an amine.

    Attachment of the Benzyl and Tolyl Groups: These groups can be introduced through nucleophilic substitution reactions or coupling reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of catalysts to increase reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens, alkyl halides, or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.

    Protein Binding: Potential use in studying protein-ligand interactions.

Medicine

    Drug Development: The compound may serve as a lead compound for the development of new pharmaceuticals.

    Antimicrobial Activity: Potential use as an antimicrobial agent.

Industry

    Agriculture: Possible applications as a pesticide or herbicide.

    Chemical Manufacturing: Use as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of “5-amino-1-(2-chlorobenzyl)-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide” would depend on its specific biological target. Generally, triazole derivatives may exert their effects by:

    Inhibiting Enzymes: Binding to the active site of enzymes and preventing their activity.

    Interacting with Receptors: Binding to cellular receptors and modulating their signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Substituents

Compound Name R<sup>1</sup> (Position 1) R<sup>2</sup> (Position 5) R<sup>3</sup> (Carboxamide) Biological Activity Reference(s)
Target Compound: 5-Amino-1-(2-chlorobenzyl)-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide 2-Chlorobenzyl Amino m-Tolyl Not explicitly reported; inferred from analogs (potential SOS inhibition, anticancer)
5-Amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide (Lead 1) Carbamoylmethyl Amino - SOS response inhibition (IC50 = 32 µM)
5-Amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Methylphenyl Amino 2,5-Dichlorophenyl Antiproliferative (renal cancer RXF 393: GP = -13.42%)
1-(4-Chlorophenyl)-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (ZIPSEY) 4-Chlorophenyl Methyl Hydroxypropan-2-yl Anticancer (structural studies)
5-Amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide 4-Chlorobenzyl Amino - Commercial availability; uncharacterized activity

Key Observations :

Substituent Position Matters: The 2-chlorobenzyl group in the target compound vs. 4-chlorobenzyl in alters electronic and steric profiles. The m-tolyl carboxamide group introduces a meta-methyl substituent, enhancing lipophilicity compared to unsubstituted phenyl or polar groups (e.g., hydroxypropan-2-yl in ZIPSEY) .

Biological Activity Correlations :

  • SOS Response Inhibition : Lead 1 (carbamoylmethyl substituent) inhibits LexA self-cleavage (IC50 = 32 µM), while its analog 14 (modified substituents) shows improved activity and species cross-reactivity . The target compound’s 2-chlorobenzyl group may enhance membrane permeability compared to carbamoylmethyl, though this requires validation.
  • Anticancer Activity : Dichlorophenyl and dimethoxyphenyl carboxamide derivatives exhibit selective cytotoxicity against renal and CNS cancers . The m-tolyl group in the target compound may offer a balance between lipophilicity and steric hindrance for similar applications.

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight logP<sup>*</sup> Solubility Key Substituent Effects
Target Compound 368.81 ~2.5 (estimated) Low (lipophilic) 2-Chlorobenzyl and m-tolyl enhance lipophilicity
Lead 1 240.22 ~0.8 Moderate Carbamoylmethyl increases polarity
5-Amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 376.23 ~3.2 Low Dichlorophenyl enhances Cl···π interactions
ZIPSEY 384.84 ~2.1 Moderate Hydroxypropan-2-yl improves solubility

<sup>*</sup>logP values estimated using fragment-based methods.

Key Observations :

  • The target compound’s higher molecular weight and lipophilicity (logP ~2.5) compared to Lead 1 may improve cell membrane penetration but reduce aqueous solubility.
  • Chlorine substituents (e.g., 2-chloro vs. 4-chloro) influence electronic effects without drastically altering logP, but meta/para positioning affects binding pocket compatibility .

Research Findings and Mechanistic Insights

SOS Response Inhibition: The 5-amino-1,2,3-triazole-4-carboxamide scaffold mimics β-turn structures critical for LexA self-cleavage inhibition . The target compound’s 2-chlorobenzyl group may stabilize this conformation better than carbamoylmethyl in Lead 1, though structural studies are needed.

Anticancer Mechanisms :

  • Triazole carboxamides with aryl substitutions (e.g., dichlorophenyl) disrupt kinase signaling pathways (e.g., B-Raf) . The m-tolyl group in the target compound could similarly interfere with protein-protein interactions.

Biological Activity

5-amino-1-(2-chlorobenzyl)-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole class, known for its diverse biological activities. Its structure includes a triazole ring, an amino group, and a carboxamide functional group, contributing to its pharmacological potential.

Molecular Characteristics

The molecular formula for this compound is C17H16ClN5OC_{17}H_{16}ClN_5O, with a molecular weight of approximately 341.8 g/mol. The compound's unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Property Details
Molecular Formula C17H16ClN5O
Molecular Weight 341.8 g/mol
Functional Groups Amino, Carboxamide, Triazole

Biological Activities

Research indicates that compounds in the triazole series exhibit significant biological activities including:

  • Antimicrobial Activity : The compound has shown efficacy against various bacteria and fungi by inhibiting their growth mechanisms. It may disrupt cell wall synthesis or protein synthesis pathways in microbial cells .
  • Anticancer Properties : Studies have suggested that this compound can induce apoptosis in cancer cells through specific signaling pathways. The structural features of the triazole ring are crucial for its interaction with cancer cell targets .
  • Anti-parasitic Effects : Notably, derivatives of this compound have been tested against Trypanosoma cruzi, the causative agent of Chagas disease. Optimized compounds from the same series demonstrated significant suppression of parasite burden in animal models .

Structure-Activity Relationship (SAR)

The biological activity of 5-amino-1-(2-chlorobenzyl)-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide can be influenced by modifications to its structure. Key findings from SAR studies include:

  • Amino Group Importance : The amino group is essential for maintaining the bioactive conformation and facilitating interactions with molecular targets.
  • Triazole Modifications : Alterations to the triazole ring (e.g., replacing it with imidazole) resulted in loss of activity, indicating that the triazole structure is vital for its pharmacological effects .

Case Studies and Research Findings

  • Chagas Disease Treatment : A study focused on optimizing 5-amino-1,2,3-triazole derivatives revealed that certain modifications led to improved potency and metabolic stability. One optimized compound exhibited submicromolar activity against Trypanosoma cruzi in vitro and significant efficacy in vivo .
  • Antimicrobial Screening : In high-throughput screening assays, several analogs of the triazole series were evaluated for their ability to inhibit bacterial growth. The results indicated that specific substitutions on the benzyl and phenyl groups enhanced antimicrobial activity significantly .
  • Cancer Cell Studies : Research demonstrated that this compound could induce cell death in various cancer cell lines by activating apoptotic pathways. This was attributed to its ability to interact with specific proteins involved in cell survival signaling .

Q & A

Q. Essential Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and carboxamide linkage (e.g., δ ~8.5 ppm for triazole protons in DMSO-d6) .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 345.1) .
  • IR Spectroscopy : Peaks at ~1685 cm1^{-1} confirm C=O stretching in the carboxamide group .
    Data Validation : Cross-check experimental spectra with computational predictions (e.g., PubChem data) .

Basic: What are the solubility challenges, and how can researchers address them in vitro?

Issue : Low aqueous solubility (<0.1 mg/mL) due to hydrophobic aryl groups .
Strategies :

  • Co-solvents : Use DMSO or PEG-400 for stock solutions.
  • Derivatization : Introduce polar groups (e.g., hydroxyl, sulfonate) to the triazole or benzyl moiety without altering core activity .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles to enhance bioavailability .

Advanced: How can contradictory data on enzyme inhibition (e.g., COX-2 vs. HDACs) be resolved?

Case Example : Discrepancies in IC50_{50} values across studies may arise from assay conditions or off-target effects.
Methodological Solutions :

Selectivity Profiling : Use parallel assays (e.g., fluorescence-based HDAC vs. COX-2 inhibition kits) under identical conditions.

Structural Analysis : Perform X-ray crystallography (SHELX refinement ) to map binding interactions.

Computational Docking : Compare binding affinities using AutoDock Vina to identify preferential targets .

Advanced: What crystallographic strategies are recommended for resolving this compound’s structure?

Q. Protocol :

Data Collection : Use synchrotron radiation (λ = 0.98 Å) for high-resolution diffraction.

Refinement : SHELXL-2018 for anisotropic displacement parameters and hydrogen bonding networks.

Validation : Check R-factors (<5%) and electron density maps (e.g., omit maps for triazole ring confirmation) .
Common Pitfalls : Twinning or disorder in the chlorobenzyl group; address via iterative SHELXD trials .

Advanced: How can researchers design experiments to study its role in bacterial SOS response inhibition?

Q. Experimental Design :

Model Systems : E. coli SOS induction assays with mitomycin C as a stress inducer.

Key Metrics : Measure LexA autoproteolysis via Western blot or GFP reporters under SOS activation.

Dose-Response : Compare IC50_{50} with known inhibitors (e.g., 5-amino-1-(carbamoylmethyl)-triazole derivatives) .
Data Interpretation : Use qPCR to quantify recA or umuDC expression as SOS markers .

Advanced: What pharmacological models are suitable for evaluating its anticancer activity?

Q. In Vitro :

  • Cell Lines : NCI-60 panel screening (e.g., renal RXF 393, CNS SNB-75) with GI50_{50} calculations .
  • Mechanistic Studies : Flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide).
    In Vivo : Xenograft models (e.g., murine melanoma) with carboxyamidotriazole (CAI) as a positive control .

Advanced: How can SAR studies optimize this compound’s bioactivity?

Q. Approach :

Core Modifications : Vary substituents on the benzyl (e.g., 4-fluoro vs. 4-bromo) and m-tolyl groups.

Activity Mapping : Test derivatives against kinase panels (e.g., B-Raf, EGFR) to identify selectivity trends .

Pharmacokinetics : LogP and metabolic stability assays (e.g., microsomal incubation) to prioritize candidates .

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